molecular formula C13H12N2O2 B13924886 9H-Pyrido[3,4-b]indole-1,3-dimethanol

9H-Pyrido[3,4-b]indole-1,3-dimethanol

Cat. No.: B13924886
M. Wt: 228.25 g/mol
InChI Key: WSHDXGXJBMNOOJ-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-1,3-dimethanol is a chemical compound belonging to the β-carboline family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with two hydroxymethyl groups attached, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indole-1,3-dimethanol typically involves multi-step organic reactions. One common method starts with the formation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The hydroxymethyl groups are then introduced via hydroxymethylation reactions, often using formaldehyde and a base such as sodium hydroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[3,4-b]indole-1,3-dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9H-Pyrido[3,4-b]indole-1,3-dimethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1,3-dimethanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response, respectively . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Norharmane: Another β-carboline compound with similar structural features but lacking the hydroxymethyl groups.

    Harmane: A methylated derivative of β-carboline with distinct biological activities.

    Tetrahydronorharman: A reduced form of β-carboline with different reactivity and biological properties.

Uniqueness

9H-Pyrido[3,4-b]indole-1,3-dimethanol is unique due to the presence of the hydroxymethyl groups, which can significantly influence its chemical reactivity and biological interactions. These groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

[1-(hydroxymethyl)-9H-pyrido[3,4-b]indol-3-yl]methanol

InChI

InChI=1S/C13H12N2O2/c16-6-8-5-10-9-3-1-2-4-11(9)15-13(10)12(7-17)14-8/h1-5,15-17H,6-7H2

InChI Key

WSHDXGXJBMNOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)CO

Origin of Product

United States

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